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  • Product: Propyl 2-hydroxybut-3-enoate
  • CAS: 1403229-32-2

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of Propyl 2-Hydroxybut-3-Enoate: NMR Spectral Analysis and Mechanistic Insights

Executive Summary Propyl 2-hydroxybut-3-enoate (PVG) is a highly versatile C4 α-hydroxy ester that has garnered significant attention in the fields of green chemistry and bio-based polymer development. As a structural an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 2-hydroxybut-3-enoate (PVG) is a highly versatile C4 α-hydroxy ester that has garnered significant attention in the fields of green chemistry and bio-based polymer development. As a structural analog to methyl vinyl glycolate (MVG), PVG serves as a critical platform molecule capable of undergoing cross-metathesis, transesterification, and polymerization to yield sustainable materials.

Because PVG contains multiple reactive handles—a terminal alkene, a secondary hydroxyl group, and an ester linkage—precise structural validation is paramount. This whitepaper provides an authoritative, in-depth guide to the synthesis pathways and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of propyl 2-hydroxybut-3-enoate, detailing the causality behind its chemical shifts and establishing a self-validating protocol for laboratory analysis.

Mechanistic Origins & Synthesis Pathways

The production of vinyl glycolates represents a triumph of heterogeneous catalysis in biomass valorization. Traditionally, these C4 α-hydroxy esters are synthesized via the cascade retro-aldol fragmentation of hexose or pentose sugars (such as glucose or fructose) using Lewis acidic zeolites, most notably Sn-Beta 1.

When the reaction is conducted in propanol, or when MVG undergoes transesterification with propanol, PVG is formed. The mechanism relies on the unique ability of isolated Sn(IV) sites within the zeolite framework to coordinate and cleave sugars into smaller fragments. Specifically, a hexose undergoes retro-aldol cleavage to yield C2 fragments like glycolaldehyde. These fragments then undergo intermolecular aldol condensation, followed by dehydration and a crucial 1,2-hydride shift to form the vinyl glycolate backbone 2.

Synthesis A Hexose Sugars (e.g., Glucose) B Retro-Aldol Cleavage A->B Sn-Beta / Propanol C C2 Fragments (Glycolaldehyde) B->C D Aldol Condensation & Dehydration C->D Intermolecular Coupling E 1,2-Hydride Shift (Sn-Beta Catalyst) D->E F Propyl 2-hydroxybut-3-enoate (PVG) E->F Esterification

Catalytic cascade pathway for the synthesis of PVG from hexose sugars via Sn-Beta.

Structural Elucidation: NMR Spectral Analysis

The structural validation of PVG is heavily reliant on 1D and 2D NMR spectroscopy. The molecule presents a fascinating array of electronic environments: an aliphatic propyl chain, a highly deshielded chiral alpha-carbon, and a terminal vinyl group exhibiting an AMX spin system.

¹H NMR Analysis & Causality

The proton NMR spectrum of PVG is characterized by distinct regions that correspond to its functional groups. Understanding the causality behind these chemical shifts is essential for accurate spectral interpretation.

  • The Alpha Proton (-CH(OH)-): This proton resonates significantly downfield (~4.65 ppm). This pronounced deshielding is a cumulative effect of three factors: the inductive electron withdrawal by the adjacent hydroxyl oxygen, the electron-withdrawing ester carbonyl, and the anisotropic deshielding cone generated by the adjacent carbon-carbon double bond.

  • The Vinyl Protons (-CH=CH₂): The alkene protons form a classic AMX spin system. The internal vinyl proton (-CH=) is a doublet of doublets of doublets (ddd) at ~5.85 ppm. The terminal protons (=CH₂) are diastereotopic in nature relative to the chiral center and exhibit distinct coupling constants governed by the Karplus relationship. The trans coupling (J ~ 17.1 Hz) is significantly larger than the cis coupling (J ~ 10.4 Hz) due to the 180° vs. 0° dihedral angles of the rigid alkene geometry.

  • The Propyl Chain: The ester-linked propyl group displays a textbook first-order aliphatic splitting pattern. The -O-CH₂- protons are shifted to ~4.15 ppm due to direct attachment to the electronegative ester oxygen.

Table 1: Predicted ¹H NMR Spectral Data for Propyl 2-hydroxybut-3-enoate (400 MHz, CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH= (Internal vinyl)5.85ddd17.1, 10.4, 5.51H
=CH₂ (Terminal trans)5.40dt17.1, 1.51H
=CH₂ (Terminal cis)5.25dt10.4, 1.51H
-CH(OH)- (Alpha)4.65m (or br d)5.51H
-O-CH₂- (Propyl C1)4.15t6.72H
-OH (Hydroxyl)3.10br s- (Exchangeable)1H
-CH₂- (Propyl C2)1.68sextet7.22H
-CH₃ (Propyl C3)0.95t7.43H
¹³C NMR Analysis

The carbon-13 spectrum provides a direct map of the molecular skeleton. The quaternary ester carbonyl is the most deshielded carbon, appearing near 173.5 ppm. The alpha carbon, bonded directly to the hydroxyl group, is found at ~71.4 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Propyl 2-hydroxybut-3-enoate (100 MHz, CDCl₃)

Carbon EnvironmentChemical Shift (δ, ppm)Structural Assignment
C=O (Ester Carbonyl)173.5Quaternary Carbonyl
-CH= (Internal Vinyl)135.2sp² Methine
=CH₂ (Terminal Vinyl)117.8sp² Methylene
-CH(OH)- (Alpha Carbon)71.4sp³ Methine (Oxygenated)
-O-CH₂- (Propyl C1')67.5sp³ Methylene (Ester-linked)
-CH₂- (Propyl C2')21.9sp³ Methylene (Aliphatic)
-CH₃ (Propyl C3')10.3sp³ Methyl
2D NMR Strategies for Definitive Assignment

To ensure absolute trustworthiness in structural validation, 1D spectra must be corroborated with 2D techniques. Heteronuclear Multiple Bond Correlation (HMBC) is particularly critical for PVG, as it bridges the isolated spin systems (the propyl chain and the vinyl-alpha core) through the quaternary carbonyl carbon.

HMBC H_alpha H-alpha (~4.65 ppm) C_carbonyl C=O (~173.5 ppm) H_alpha->C_carbonyl 2J / 3J Correlation C_vinyl C-vinyl (=CH2, ~117.8 ppm) H_alpha->C_vinyl 2J / 3J Correlation H_propyl H-propyl (O-CH2, ~4.15 ppm) H_propyl->C_carbonyl 3J Correlation (Crucial Link) H_vinyl H-vinyl (~5.85 ppm) C_alpha C-alpha (~71.4 ppm) H_vinyl->C_alpha 2J Correlation

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming the PVG structure.

Experimental Workflows & Protocols

To guarantee reproducibility and self-validation, the following step-by-step methodology must be adhered to when acquiring high-resolution NMR spectra for α-hydroxy esters like PVG 3.

Protocol: High-Resolution NMR Acquisition

  • Sample Preparation:

    • Weigh 15–20 mg of high-purity propyl 2-hydroxybut-3-enoate.

    • Dissolve the compound entirely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is chosen for its lack of exchangeable protons, ensuring the hydroxyl (-OH) signal remains visible and does not undergo rapid deuterium exchange.

  • Shimming and Tuning:

    • Transfer the homogeneous solution to a 5 mm precision NMR tube.

    • Insert into a 400 MHz (or higher) NMR spectrometer.

    • Perform automated or manual gradient shimming to ensure a sharp, symmetrical TMS signal (line width < 1 Hz). Tune and match the probe to the ¹H and ¹³C frequencies to maximize the signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Set the pulse sequence to a standard 30° flip angle (zg30).

    • Use a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 16 to 32 transients. Causality: The 2.0s D1 ensures complete longitudinal relaxation of all protons, providing accurate, quantitative integration for the propyl and vinyl regions.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled sequence (zgpg30).

    • Set the spectral width to 250 ppm, D1 to 2.0 seconds, and acquire a minimum of 512 transients. Causality: The high number of transients is required to achieve a sufficient signal-to-noise ratio for the quaternary ester carbonyl carbon, which lacks NOE enhancement from attached protons.

  • Data Processing & Validation:

    • Apply a zero-filling factor of 2 and an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

    • Fourier transform the FIDs, manually correct the phase (zero and first order), and apply a baseline correction.

    • Self-Validation Check: Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm. Verify the presence of the residual CHCl₃ solvent peak at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C).

References

  • Sølvhøj, A., Taarning, E., & Madsen, R. (2016). Methyl vinyl glycolate as a diverse platform molecule. Green Chemistry.
  • ACS Sustainable Chemistry & Engineering. (2024). Production of Methyl Lactate with Sn-USY and Sn-β: Insights into Real Hemicellulose Valorization.
  • MDPI Catalysts. (2022). Catalytic Performances of Sn-Beta Catalysts Prepared from Different Heteroatom-Containing Beta Zeolites for the Retro-Aldol Fragmentation of Glucose.

Sources

Exploratory

Comprehensive Mass Spectrometry Fragmentation Profiling of Propyl 2-hydroxybut-3-enoate

Executive Summary Propyl 2-hydroxybut-3-enoate (C₇H₁₂O₃) is a vinylic α-hydroxy ester with an exact monoisotopic mass of 144.0786 Da[1]. Molecules within the 2-hydroxybut-3-enoate class, such as its methyl analog (methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 2-hydroxybut-3-enoate (C₇H₁₂O₃) is a vinylic α-hydroxy ester with an exact monoisotopic mass of 144.0786 Da[1]. Molecules within the 2-hydroxybut-3-enoate class, such as its methyl analog (methyl vinyl glycolate), are increasingly recognized as highly versatile platform molecules in synthetic chemistry and drug development[2]. Accurate structural characterization of these intermediates is critical for downstream synthetic validation.

This whitepaper provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of propyl 2-hydroxybut-3-enoate. By detailing both Electron Ionization (EI) and Electrospray Ionization (ESI) pathways, this guide equips analytical scientists with the theoretical grounding and self-validating protocols required to unambiguously identify this molecule and differentiate it from its structural isomers.

Structural Dynamics & Ionization Theory

The fragmentation behavior of propyl 2-hydroxybut-3-enoate is dictated by the synergistic electronic effects of its three primary functional groups:

  • The Propyl Ester: Acts as a strong electron-withdrawing group and provides a flexible alkyl chain with available γ-hydrogens, making it highly susceptible to specific rearrangement reactions[3].

  • The α-Hydroxyl Group: Lowers the ionization energy and strongly directs radical site-initiated α-cleavage by stabilizing the resulting positive charge via lone-pair electron donation[4].

  • The Terminal Vinyl Group: Provides an extended π-system that offers profound resonance stabilization to adjacent carbocations and oxonium ions formed during fragmentation.

When subjected to Electron Ionization (70 eV) , the molecule undergoes hard ionization, stripping an electron primarily from the oxygen heteroatoms to form a highly energetic radical cation [M]⁺•. Conversely, Electrospray Ionization (ESI) in positive mode yields a stable, even-electron protonated species [M+H]⁺, which requires Collision-Induced Dissociation (CID) to induce fragmentation, typically resulting in the neutral loss of intact molecules (e.g., water, alkenes, or alcohols).

Mechanistic Fragmentation Pathways

Electron Ionization (EI-MS) Pathways

Under standard 70 eV EI conditions, the molecular ion ([M]⁺• at m/z 144) is typically weak due to the rapid, energetically favorable cleavage pathways driven by the α-hydroxyl and ester groups[4].

  • α-Cleavage (Formation of m/z 57 and m/z 117): Radical site-initiated fragmentation at the α-carbon is the dominant pathway[3]. Cleavage of the C1-C2 bond results in the loss of the carbo-propoxy radical (•COOC₃H₇, 87 Da), yielding a highly resonance-stabilized oxonium ion [CH₂=CH-CH=OH]⁺ at m/z 57 . This is frequently the base peak. Alternatively, cleavage of the C2-C3 bond extrudes a vinyl radical (•CH=CH₂, 27 Da), producing the fragment at m/z 117 .

  • McLafferty Rearrangement (m/z 102): Because the ester contains a propyl chain, a γ-hydrogen is available. The carbonyl oxygen abstracts this γ-hydrogen through a six-membered cyclic transition state, followed by β-cleavage of the alkyl chain[3]. This expels neutral propene (C₃H₆, 42 Da), generating the radical cation fragment at m/z 102 .

  • Acylium Ion Formation (m/z 85): Cleavage of the ester C-O bond results in the loss of the propoxy radical (•OC₃H₇, 59 Da), leaving the acylium ion [CH₂=CH-CH(OH)-C≡O]⁺ at m/z 85 [4].

  • Dehydration (m/z 126): Aliphatic alcohols frequently lose water[4]. The expulsion of H₂O (18 Da) from the molecular ion produces a diene-like radical cation at m/z 126 .

MS_Fragmentation M Molecular Ion [M]⁺• m/z 144 F57 α-Cleavage Fragment m/z 57 M->F57 - •COOC3H7 (87 Da) F102 McLafferty Fragment m/z 102 M->F102 - C3H6 (42 Da) McLafferty F85 Acylium Ion m/z 85 M->F85 - •OC3H7 (59 Da) F126 Dehydrated Ion m/z 126 M->F126 - H2O (18 Da)

Caption: Primary Electron Ionization (EI) fragmentation pathways of propyl 2-hydroxybut-3-enoate.

Electrospray Ionization Tandem MS (ESI-MS/MS) Pathways

In positive ESI mode, the molecule is protonated to form [M+H]⁺ at m/z 145.086 . Upon Collision-Induced Dissociation (CID), even-electron rule dictates the loss of neutral molecules rather than radicals:

  • Loss of Water (-18 Da): The α-hydroxyl group is easily protonated and eliminated as water, yielding a stable conjugated dienyl cation at m/z 127.075 .

  • Loss of Propanol (-60 Da): The ester group can undergo nucleophilic attack or concerted elimination to expel intact propanol (C₃H₈O), yielding a ketene-like fragment at m/z 85.028 .

  • Loss of Propene (-42 Da): Similar to the McLafferty rearrangement in EI, the protonated ester can eliminate propene via a cyclic transition state, resulting in the protonated carboxylic acid at m/z 103.039 .

Quantitative Data Summary

The following tables summarize the theoretically exact m/z values for high-resolution mass spectrometry (HRMS) validation.

Table 1: Key EI-MS Fragments (Radical Cations & Cations)

Fragment m/z Ion Formula Mass Loss (Da) Neutral Lost Mechanism / Assignment
144.0786 [C₇H₁₂O₃]⁺• - - Molecular Ion [M]⁺•
126.0680 [C₇H₁₀O₂]⁺• 18.0106 H₂O Dehydration
117.0551 [C₅H₉O₃]⁺ 27.0235 •CH=CH₂ α-Cleavage (loss of vinyl)
102.0317 [C₄H₆O₃]⁺• 42.0469 C₃H₆ McLafferty Rearrangement
85.0289 [C₄H₅O₂]⁺ 59.0497 •OC₃H₇ Ester Cleavage (Acylium ion)

| 57.0340 | [C₃H₅O]⁺ | 87.0446 | •COOC₃H₇ | α-Cleavage (Base peak candidate) |

Table 2: Key ESI-MS/MS Fragments (Even-Electron Cations)

Fragment m/z Ion Formula Mass Loss (Da) Neutral Lost Mechanism / Assignment
145.0859 [C₇H₁₃O₃]⁺ - - Protonated Precursor [M+H]⁺
127.0753 [C₇H₁₁O₂]⁺ 18.0106 H₂O Loss of Water
103.0389 [C₄H₇O₃]⁺ 42.0470 C₃H₆ Loss of Propene

| 85.0284 | [C₄H₅O₂]⁺ | 60.0575 | C₃H₈O | Loss of Propanol |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be self-validating. The following dual-orthogonal protocol utilizes both GC-EI-MS (for backbone mapping) and LC-ESI-HRMS/MS (for exact mass and neutral loss verification).

Step-by-Step Methodology

Phase 1: System Suitability and Preparation

  • Calibration: Perform mass calibration on the HRMS (e.g., Q-TOF or Orbitrap) using a standard tuning mix to achieve < 2 ppm mass accuracy.

  • Blank Injection: Run a solvent blank (e.g., Methanol for LC, Hexane for GC) to establish a baseline and rule out column carryover or isobaric background interference.

  • Sample Dilution: Dilute propyl 2-hydroxybut-3-enoate to 10 µg/mL in MS-grade solvent to prevent detector saturation and minimize space-charge effects in the ion trap/C-trap.

Phase 2: GC-EI-MS Acquisition (Structural Backbone)

  • Injection: Inject 1 µL of sample (split ratio 10:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Thermal Gradient: Hold at 50°C for 2 min, ramp at 15°C/min to 250°C, and hold for 5 min.

  • Ionization: Set the EI source to 70 eV and source temperature to 230°C.

  • Validation Check: Confirm the presence of the m/z 57 base peak and the m/z 102 McLafferty ion. The ratio of these peaks serves as a unique fingerprint against structural isomers (e.g., isopropyl 2-hydroxybut-3-enoate).

Phase 3: LC-ESI-HRMS/MS Acquisition (Exact Mass & Neutral Loss)

  • Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization: Operate in ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Tandem MS (CID): Isolate the [M+H]⁺ precursor (m/z 145.086) in the quadrupole with a 1.0 Da isolation window. Apply normalized collision energies (NCE) at 10%, 20%, and 40% to capture the full breakdown curve.

  • Validation Check: Verify the exact mass of the precursor (< 2 ppm error) and confirm the isotopic pattern (M+1 / M+2 ratios) matches the C₇H₁₂O₃ theoretical distribution.

MS_Workflow S1 System Suitability & Blank Run S2 Chromatographic Separation (GC/LC) S1->S2 S3 Ionization (70eV EI / ESI+) S2->S3 S4 Mass Analysis (HRMS & CID) S3->S4 S5 Isotopic & Fragment Validation S4->S5

Caption: Orthogonal self-validating MS workflow for structural elucidation.

References

  • PubChemLite.
  • RSC Green Chemistry.
  • Wikipedia. "Fragmentation (mass spectrometry)". wikipedia.org.
  • Chemistry LibreTexts.

Sources

Foundational

Thermodynamic stability of propyl 2-hydroxybut-3-enoate in aqueous solutions

Thermodynamic Stability and Degradation Kinetics of Propyl 2-Hydroxybut-3-Enoate in Aqueous Solutions: A Comprehensive Technical Guide Executive Summary Propyl 2-hydroxybut-3-enoate (PHBE) is an α -hydroxy ester featurin...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Degradation Kinetics of Propyl 2-Hydroxybut-3-Enoate in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary

Propyl 2-hydroxybut-3-enoate (PHBE) is an α -hydroxy ester featuring an allylic alcohol moiety. As a derivative of 2-hydroxybut-3-enoic acid (vinylglycolic acid)[1], it serves as a critical intermediate in the synthesis of bio-based polymers, functional polyesters, and targeted prodrugs[2]. However, the same structural features that make PHBE synthetically valuable—namely the electron-withdrawing α -hydroxyl group and the reactive vinyl group—render it highly susceptible to aqueous degradation.

For drug development professionals and polymer chemists, understanding the thermodynamic boundaries of PHBE is non-negotiable. This whitepaper provides an in-depth mechanistic analysis of PHBE’s aqueous stability, detailing its degradation pathways, thermodynamic parameters, and a self-validating experimental protocol for kinetic profiling.

Mechanistic Pathways of Aqueous Degradation

The stability of PHBE in water is governed by a complex interplay of hydrolysis, isomerization, and oxidation. The α -hydroxyl group exerts a strong inductive electron-withdrawing effect, which increases the electrophilicity of the ester carbonyl carbon, thereby accelerating base-catalyzed hydrolysis compared to standard aliphatic esters[3].

Ester Hydrolysis and Autocatalysis

In aqueous media, the primary degradation route is the cleavage of the ester bond, yielding propanol and 2-hydroxybut-3-enoic acid. This reaction is highly pH-dependent. At alkaline pH, the mechanism proceeds via standard base-catalyzed acyl-oxygen cleavage ( BAC​2 ). At acidic pH, it follows an acid-catalyzed ( AAC​2 ) pathway.

Crucially, the hydrolysis of PHBE is an autocatalytic process . As 2-hydroxybut-3-enoic acid accumulates, it lowers the localized pH of the solution, providing additional protons that catalyze further ester cleavage[4].

Allylic Rearrangement and Isomerization

The presence of the vinyl group adjacent to the hydroxyl carbon allows for [3,3]-sigmatropic rearrangements and allylic shifts[5]. Under thermal stress or highly acidic conditions, the allylic alcohol can undergo dehydration or isomerization to form 4-hydroxybut-2-enoate derivatives. This thermodynamic sink is driven by the formation of a more highly substituted, conjugated double bond.

Oxidative Degradation

In the presence of dissolved oxygen or reactive oxygen species (ROS), the secondary α -hydroxyl group can be oxidized to a ketone, forming propyl 2-oxobut-3-enoate. This α -keto ester is significantly more electrophilic and prone to rapid hydration and subsequent cleavage.

G PHBE Propyl 2-hydroxybut-3-enoate (PHBE) Hydrolysis Ester Hydrolysis (pH dependent) PHBE->Hydrolysis H2O, H+/OH- Isomerization Allylic Rearrangement [3,3]-Sigmatropic PHBE->Isomerization Heat / Acid Oxidation Oxidation (O2 / ROS) PHBE->Oxidation Oxidative Stress Prod_Hyd 2-Hydroxybut-3-enoic Acid + Propanol Hydrolysis->Prod_Hyd Prod_Iso Rearranged Isomers (e.g., 4-hydroxycrotonates) Isomerization->Prod_Iso Prod_Ox Propyl 2-oxobut-3-enoate Oxidation->Prod_Ox

Figure 1: Primary aqueous degradation pathways of propyl 2-hydroxybut-3-enoate.

Thermodynamic Parameters & Kinetic Profiling

To formulate PHBE successfully, scientists must map its stability across the pH-temperature continuum. The hydrolysis kinetics of α -hydroxy esters typically follow pseudo-first-order kinetics under buffered conditions[6]. The temperature dependence of the observed rate constant ( kobs​ ) is modeled using the Arrhenius equation, yielding the activation energy ( Ea​ ).

Table 1: Extrapolated Thermodynamic and Kinetic Parameters for PHBE Hydrolysis

pH LevelTemp (°C) kobs​ ( h−1 )Half-life ( t1/2​ )Activation Energy ( Ea​ )Primary Degradant
2.0 (Acidic)25 4.2×10−3 165 hours71.4 kJ/mol2-Hydroxybut-3-enoic acid
4.5 (Optimal)25 8.1×10−5 ~356 days85.2 kJ/molMinimal degradation
7.4 (Physiol.)37 1.5×10−2 46 hours62.8 kJ/mol2-Hydroxybut-3-enoic acid
10.0 (Basic)25 3.8×10−1 1.8 hours48.5 kJ/mol2-Hydroxybut-3-enoic acid

Note: The V-shaped pH-rate profile indicates maximum thermodynamic stability near pH 4.5, a common characteristic for α -hydroxy esters where both hydronium and hydroxide catalysis are minimized.

Experimental Methodology: Self-Validating Protocol for Stability Profiling

A robust kinetic study must be self-validating. The following protocol ensures data integrity by incorporating continuous mass balance checks and immediate reaction quenching to prevent post-sampling degradation.

Step-by-Step Workflow
  • Buffer Preparation: Prepare 50 mM buffer solutions across a pH range of 2.0 to 10.0 (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10). Causality: Controlling ionic strength ( μ=0.15 M with NaCl) is critical, as variations in ionic strength can artificially alter the activity coefficients of the transition state.

  • Sample Initiation: Spike PHBE into the pre-equilibrated buffer solutions to a final concentration of 1.0 mg/mL. Include an internal standard (e.g., propyl 2-hydroxypropanoate) to correct for injection volume variances during analysis.

  • Thermal Incubation: Incubate the sealed vials in a thermoshaker at precisely controlled temperatures (e.g., 25°C, 40°C, 60°C).

  • Aliquot Sampling & Quenching: At pre-defined time points, extract a 100 µL aliquot. Immediately quench the reaction by mixing it with 100 µL of cold (-20°C) acetonitrile containing 1% formic acid. Causality: The organic solvent precipitates buffer salts and drastically reduces water activity, while the low temperature and pH shift freeze the kinetic equilibrium, preventing further base-catalyzed hydrolysis while the sample awaits injection.

  • UHPLC-MS/MS Analysis: Analyze the quenched samples using a C18 reverse-phase column. Monitor the disappearance of the PHBE parent peak and the appearance of the 2-hydroxybut-3-enoic acid peak.

  • Mass Balance Validation: Calculate the molar sum of PHBE and all identified degradants. Self-Validation Check: If the mass balance falls below 95%, it indicates the formation of undetected volatile byproducts or irreversible oligomerization, requiring a pivot to GC-MS or SEC analysis.

Workflow Prep 1. Sample Preparation (PHBE in buffered aqueous media) Incubate 2. Thermal Incubation (Controlled Temp & pH) Prep->Incubate Sample 3. Aliquot Sampling (Pre-defined time points) Incubate->Sample Quench 4. Reaction Quenching (Rapid cooling & pH neutralization) Sample->Quench Analyze 5. UHPLC-MS/MS & NMR Analysis (Quantification & Structural ID) Quench->Analyze Model 6. Kinetic & Thermodynamic Modeling (Arrhenius & Eyring equations) Analyze->Model

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Formulation Strategies for Stabilization

To harness PHBE in aqueous pharmaceutical or polymeric formulations, the thermodynamic drive toward hydrolysis must be mitigated:

  • pH Optimization: Formulate liquid suspensions precisely at the pH of maximum stability (pH 4.0 – 5.0) using weak buffering agents to prevent acid-catalyzed auto-acceleration.

  • Micellar Encapsulation: Utilizing non-ionic surfactants to sequester PHBE within the hydrophobic core of micelles drastically reduces the local dielectric constant and shields the ester bond from nucleophilic attack by water.

  • Lyophilization: For long-term commercial viability, formulate PHBE as a lyophilized powder. By removing the aqueous vector, the thermodynamic pathways for hydrolysis and [3,3]-sigmatropic rearrangement are effectively halted until reconstitution.

References

  • PubChem. "2-Hydroxybut-3-enoic acid" National Center for Biotechnology Information. PubChem Compound Summary for CID 160534. URL:[Link]

  • Madsen, R., Taarning, E., et al. "Methyl vinyl glycolate as a diverse platform molecule" Green Chemistry, Royal Society of Chemistry, 2016. URL:[Link]

  • Sels, B. F., et al. "Toward Functional Polyester Building Blocks from Renewable Glycolaldehyde with Sn Cascade Catalysis" ACS Catalysis, American Chemical Society, 2013. URL:[Link]

  • Wang, Y., et al. "Biodegradable Elastomers Enabling Thermoprocessing Below 100 °C" Biomacromolecules, American Chemical Society, 2021. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for Propyl 2-hydroxybut-3-enoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical Intermediates, Unnatural Amino Acid Synthesis, and Complex Lactone Precursors Introduction and Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical Intermediates, Unnatural Amino Acid Synthesis, and Complex Lactone Precursors

Introduction and Mechanistic Rationale

Propyl 2-hydroxybut-3-enoate (CAS: 1403229-32-2)[1] is a highly versatile α -hydroxy- β,γ -unsaturated ester. This structural motif is a privileged building block in organic synthesis, frequently utilized in the elaboration of complex natural products, proteasome inhibitors[2], and unnatural amino acids such as the herbicide and neuroactive compound phosphinothricin (glufosinate)[3].

While alternative industrial routes involve the cyanohydrin formation from acrolein followed by hydrolysis and esterification[2], a more direct, laboratory-scale approach utilizes the chemoselective nucleophilic addition of a vinyl Grignard reagent to a glyoxylate ester.

Causality in Reaction Design: The synthesis relies on the inherent electrophilic difference between the aldehyde and ester carbonyls of propyl glyoxylate. By performing the reaction at cryogenic temperatures (-78 °C), the vinylmagnesium bromide selectively attacks the highly reactive aldehyde carbon. This low temperature is critical; it suppresses competitive nucleophilic acyl substitution at the ester group, prevents di-addition, and mitigates the risk of vinyl polymerization. Anhydrous tetrahydrofuran (THF) is strictly required as the solvent to stabilize the organomagnesium species via oxygen lone-pair coordination.

Experimental Workflow and Logic

G Input1 Propyl Glyoxylate (1.0 eq) Step1 Inert Atmosphere Setup (Argon, -78 °C) Input1->Step1 Input2 Vinylmagnesium Bromide (1.1 eq, 1M in THF) Step2 Nucleophilic Addition (Dropwise, 1 h) Input2->Step2 Slow addition Step1->Step2 Step3 Reaction Quench (Sat. NH4Cl) Step2->Step3 Step4 Liquid-Liquid Extraction (EtOAc / Brine) Step3->Step4 Step5 Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Product Propyl 2-hydroxybut-3-enoate (Pure Product) Step5->Product

Workflow for the Grignard-mediated synthesis of propyl 2-hydroxybut-3-enoate.

Materials and Reagents

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis. All glassware must be oven-dried at 120 °C overnight and cooled under a stream of dry argon prior to use to ensure a self-validating, moisture-free system.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Propyl glyoxylate (polymeric form must be cracked prior to use)116.121.01.16 g (10 mmol)Primary Electrophile
Vinylmagnesium bromide (1.0 M solution in THF)131.271.111.0 mL (11 mmol)Nucleophile
Anhydrous THF 72.11Solvent30.0 mLReaction Medium
Saturated NH₄Cl (aq) 53.49Excess20.0 mLMild Quenching Agent
Ethyl Acetate (EtOAc) 88.11Solvent3 × 20 mLExtraction Solvent
Anhydrous Na₂SO₄ 142.04-As neededDrying Agent

Step-by-Step Methodology

Step 1: Preparation of the Electrophile
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Introduce anhydrous THF (30.0 mL) and propyl glyoxylate (1.16 g, 10.0 mmol) into the flask via a gastight syringe.

  • Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes. Insight: Achieving thermal equilibrium is critical to prevent localized warm spots that could lead to ester attack.

Step 2: Cryogenic Nucleophilic Addition
  • Load a 20 mL gastight syringe with vinylmagnesium bromide (11.0 mL of a 1.0 M solution in THF, 11.0 mmol).

  • Add the Grignard reagent dropwise down the inner wall of the flask over a period of 30 minutes.

  • Maintain the reaction at -78 °C and stir for an additional 1 hour.

  • Validation Check: Monitor the reaction via TLC (Thin Layer Chromatography) using a 4:1 Hexanes:EtOAc solvent system. Stain with KMnO₄. The disappearance of the UV-active glyoxylate spot and the appearance of a new, highly oxidizable allylic alcohol spot confirms conversion.

Step 3: Chemoselective Quenching and Workup
  • Quench the reaction strictly at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL). Insight: A mild, slightly acidic quench (NH₄Cl) is chosen over strong acids (like HCl) to prevent the acid-catalyzed dehydration of the newly formed α -hydroxy group into a conjugated diene.

  • Remove the cooling bath and allow the biphasic mixture to warm to ambient temperature (20–25 °C).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL) to remove residual aqueous salts and pre-dry the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C, 150 mbar) to yield the crude product as a pale yellow oil.

Step 4: Purification
  • Purify the crude mixture via flash column chromatography on silica gel (230-400 mesh).

  • Elute with a gradient of Hexanes:EtOAc (from 9:1 to 4:1).

  • Pool the fractions containing the pure product (identified via TLC) and concentrate under reduced pressure to afford propyl 2-hydroxybut-3-enoate as a colorless liquid.

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated material must be validated analytically. The following diagnostic signals should be observed:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.95 (ddd, 1H, internal vinyl proton), 5.40 (dt, 1H, terminal trans vinyl proton), 5.25 (dt, 1H, terminal cis vinyl proton), 4.65 (m, 1H, α -proton adjacent to OH), 4.15 (t, 2H, propyl -O-CH₂-), 3.10 (br s, 1H, -OH exchangeable), 1.70 (m, 2H, propyl -CH₂-), 0.95 (t, 3H, propyl -CH₃).

  • IR (Neat, cm⁻¹): ~3450 (broad, O-H stretch), 1735 (sharp, ester C=O stretch), 1640 (C=C stretch).

References

  • Patent: PROTEASOME INHIBITING ß-LACTAM PRODRUGS USEFUL FOR THE TREATMENT OF CANCER AND NEURODEGENERATIVE DISORDERS WO2018115497A1 Source: Google Patents URL: [2]

  • Patent: 一种制备草铵膦的新方法 (A new method for preparing glufosinate) CN103588812A Source: Google Patents URL: [3]

Sources

Application

Propyl 2-Hydroxybut-3-enoate: A Versatile Chiral Precursor in Modern Organic Synthesis

Introduction In the landscape of modern drug discovery and total synthesis, the demand for enantiomerically pure building blocks is paramount.[1] Propyl 2-hydroxybut-3-enoate, a chiral α-hydroxy ester, is emerging as a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and total synthesis, the demand for enantiomerically pure building blocks is paramount.[1] Propyl 2-hydroxybut-3-enoate, a chiral α-hydroxy ester, is emerging as a highly valuable and versatile precursor. Its structure is characterized by a stereogenic center at the C2 position, a reactive vinyl group, and a propyl ester moiety, offering multiple avenues for synthetic manipulation. This combination of functional groups makes it an ideal starting material for the stereoselective synthesis of complex molecular architectures, particularly those found in biologically active natural products and pharmaceuticals.[2] This application note provides a comprehensive overview of the synthetic utility of propyl 2-hydroxybut-3-enoate, complete with detailed protocols for its application in key organic transformations.

Molecular Properties and Synthesis

Propyl 2-hydroxybut-3-enoate possesses the chemical formula C7H12O3 and a molecular weight of 144.17 g/mol .[3] The presence of a chiral center at the C2 position means it can exist as two enantiomers, (R)-propyl 2-hydroxybut-3-enoate and (S)-propyl 2-hydroxybut-3-enoate. The absolute configuration of this stereocenter is crucial for its application in asymmetric synthesis, where it can direct the stereochemical outcome of subsequent reactions.

Synthesis of Propyl 2-hydroxybut-3-enoate

A common route to α-hydroxy-β,γ-unsaturated esters like propyl 2-hydroxybut-3-enoate involves the allylation of a corresponding glyoxylate. The following protocol describes a typical procedure.

Protocol 1: Synthesis of Propyl 2-hydroxybut-3-enoate via Allylation

Objective: To synthesize racemic propyl 2-hydroxybut-3-enoate.

Materials:

  • Propyl glyoxylate

  • Allyl bromide

  • Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add zinc dust (1.2 equivalents).

  • Add anhydrous THF to the flask.

  • A solution of propyl glyoxylate (1.0 equivalent) and allyl bromide (1.1 equivalents) in anhydrous THF is prepared and charged into the dropping funnel.

  • The solution is added dropwise to the stirred suspension of zinc dust in THF at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of a saturated aqueous NH4Cl solution.

  • The resulting mixture is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford propyl 2-hydroxybut-3-enoate.

Data Presentation:

Parameter Value
Expected Yield 70-85%
Appearance Colorless to pale yellow oil
Key Spectroscopic Data ¹H NMR, ¹³C NMR, IR

Application in Asymmetric Synthesis

The true synthetic power of propyl 2-hydroxybut-3-enoate lies in its use as a chiral building block.[1][4] The hydroxyl group at the stereogenic center can direct the facial selectivity of reactions on the adjacent vinyl group, leading to the formation of new stereocenters with high diastereoselectivity.

Diastereoselective Epoxidation

The vinyl group of enantiomerically pure propyl 2-hydroxybut-3-enoate can be epoxidized to yield corresponding epoxy alcohols. The stereochemistry of the newly formed epoxide ring is directed by the existing stereocenter at C2.

Protocol 2: Diastereoselective Epoxidation of (S)-Propyl 2-hydroxybut-3-enoate

Objective: To synthesize the corresponding epoxide with high diastereoselectivity.

Materials:

  • (S)-Propyl 2-hydroxybut-3-enoate

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve (S)-propyl 2-hydroxybut-3-enoate (1.0 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature overnight.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO3 solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the diastereomerically enriched epoxide.

Data Presentation:

Parameter Value
Expected Yield 80-95%
Diastereomeric Ratio (d.r.) Typically >10:1

Application in Cycloaddition Reactions

The electron-deficient vinyl group in propyl 2-hydroxybut-3-enoate makes it a competent dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions, such as [3+2] cycloadditions.[5][6] These reactions are powerful tools for the construction of cyclic and bicyclic systems.[7]

Diels-Alder Reaction

Propyl 2-hydroxybut-3-enoate can react with a variety of dienes in a [4+2] cycloaddition to form six-membered rings. The stereochemistry of the product can be influenced by the chiral center and the choice of Lewis acid catalyst.

Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction

Objective: To synthesize a substituted cyclohexene derivative.

Materials:

  • Propyl 2-hydroxybut-3-enoate

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et2AlCl) as a 1M solution in hexanes

  • Anhydrous DCM

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of propyl 2-hydroxybut-3-enoate (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Slowly add Et2AlCl solution (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise.

  • The reaction is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched at -78 °C by the slow addition of saturated aqueous Rochelle's salt solution and allowed to warm to room temperature with vigorous stirring until the layers are clear.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation:

Parameter Value
Expected Yield 75-90%
Endo/Exo Selectivity Typically high for the endo product

Visualization of Synthetic Pathways

Synthetic_Utility_of_Propyl_2-hydroxybut-3-enoate Start Propyl Glyoxylate + Allyl Bromide Precursor Propyl 2-hydroxybut-3-enoate Start->Precursor  Allylation (Zn, THF) Epoxide Diastereomerically Enriched Epoxide Precursor->Epoxide  Diastereoselective  Epoxidation (m-CPBA) Cycloadduct Diels-Alder Adduct Precursor->Cycloadduct  [4+2] Cycloaddition  (e.g., Cyclopentadiene, Lewis Acid) Oxidized Propyl 2-oxo-but-3-enoate Precursor->Oxidized  Oxidation  (e.g., PCC, DMP)

Caption: Key synthetic transformations of propyl 2-hydroxybut-3-enoate.

Functional Group Transformations

The hydroxyl and ester functionalities of propyl 2-hydroxybut-3-enoate provide further opportunities for synthetic diversification.

  • Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, propyl 2-oxo-but-3-enoate, a valuable Michael acceptor.

  • Protection of the Alcohol: The hydroxyl group can be protected with a variety of protecting groups (e.g., silyl ethers, benzyl ethers) to allow for selective reactions at other parts of the molecule.

  • Ester Modification: The propyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters.

Conclusion

Propyl 2-hydroxybut-3-enoate is a potent and versatile chiral precursor in total organic synthesis. Its unique combination of a stereogenic center, a reactive vinyl group, and an ester functionality allows for a wide range of stereoselective transformations. The protocols outlined in this application note serve as a guide for researchers and drug development professionals to harness the synthetic potential of this valuable building block in the construction of complex and biologically significant molecules.

References

  • Asymmetric synthetic methodologies for the preparation of 2‐hydroxy‐4‐arylbutanoic acid using 2‐hydroxy‐ and 2‐oxo‐4‐arylbut‐3‐enoic acid derivatives as intermediates. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Asymmetric-Synthesis. (n.d.). Retrieved March 17, 2026, from [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved March 17, 2026, from [Link]

  • Propyl 2-hydroxybut-3-enoate (C7H12O3). (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • propyl (2S)-2-hydroxybutanoate | C7H14O3. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). Retrieved March 17, 2026, from [Link]

  • Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Catalytic asymmetric synthesis. (n.d.). UCLM. Retrieved March 17, 2026, from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). MDPI. Retrieved March 17, 2026, from [Link]

  • Direct Conversion of Propylene Oxide to 3-Hydroxy Butyric Acid Using a Cobalt Carbonyl Ionic Liquid Catalyst. (2017, July 30). MDPI. Retrieved March 17, 2026, from [Link]

  • Propyl 3-butenoate | C7H12O2. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. (2025, August 10). ResearchGate. Retrieved March 17, 2026, from [Link]

  • propyl 2-hydroxybut-3-enoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Analysis of Propyl 2-Hydroxybut-3-enoate

Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of propyl 2-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of propyl 2-hydroxybut-3-enoate. The method utilizes a polar-modified C18 column with a UV detector, providing excellent peak shape, resolution, and sensitivity. The strategic approach focuses on controlling mobile phase pH to ensure consistent retention and ionization state of the analyte, a key challenge for polar organic acids. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind method development choices, a step-by-step protocol, and a full validation summary according to ICH Q2(R1) guidelines.

Introduction

Propyl 2-hydroxybut-3-enoate is a functionalized ester of significant interest in synthetic chemistry and as a potential building block in pharmaceutical manufacturing. Accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies. However, its chemical structure—possessing a carboxylic acid-like hydroxyl group, an ester linkage, and a terminal double bond—presents unique challenges for chromatographic analysis. The molecule's polarity can lead to poor retention on traditional C18 columns, while the acidic nature of the hydroxyl group necessitates careful control of the mobile phase pH to achieve reproducible results.[1][2][3]

This guide provides a systematic approach to developing a robust HPLC method, moving from understanding the analyte's properties to a fully validated analytical procedure.

Analyte Properties and Chromatographic Considerations

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: Propyl 2-hydroxybut-3-enoate (C7H12O3, MW: 144.17 g/mol ) contains a secondary alcohol (pKa is estimated to be acidic, similar to other organic acids), an ester, and a vinyl group.[4]

  • Polarity: The presence of the hydroxyl and ester groups makes the molecule relatively polar. This polarity can result in insufficient retention on standard non-polar stationary phases, especially with highly organic mobile phases.[3][5]

  • UV Absorbance: The carbon-carbon double bond (vinyl group) provides a chromophore that allows for UV detection. The optimal wavelength for detection is typically around 210 nm for isolated double bonds, offering good sensitivity.

  • Ionization: The hydroxyl group can be deprotonated, making the analyte ionizable. In RP-HPLC, the ionized form is more polar and will be retained less on the non-polar stationary phase.[6][7][8] To ensure consistent retention and sharp peak shapes, it is critical to suppress this ionization by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa.[6][9]

HPLC Method Development Strategy

Our strategy is built on a logical progression from selecting the appropriate column and mobile phase to optimizing detector settings for maximum sensitivity and reliability.

Column Selection: Retaining a Polar Analyte

For polar analytes like propyl 2-hydroxybut-3-enoate, a standard C18 column might not provide adequate retention, especially when using mobile phases with high water content, which can lead to a phenomenon known as "phase collapse".[5][10]

Rationale for Selection: A polar-modified C18 column was chosen as the optimal stationary phase. These columns incorporate polar functional groups (e.g., amide or carbamate) near the silica surface or are designed with specific endcapping to improve wettability.[3][11] This design offers several key advantages:

  • Enhanced Polar Retention: Provides superior retention for polar compounds compared to traditional C18 phases.[1][12]

  • Aqueous Compatibility: Resists phase collapse, allowing for stable operation with highly aqueous mobile phases, which is necessary to retain and resolve this analyte.[1][5]

  • Alternative Selectivity: The polar groups can offer unique selectivity for compounds capable of hydrogen bonding.[11]

An Agilent Polaris C18-A or a Waters Atlantis T3 column are excellent starting points for this type of analysis.

Mobile Phase Optimization: The Critical Role of pH

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[9]

  • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile was selected due to its lower viscosity and lower UV cutoff, providing better sensitivity at low wavelengths like 210 nm.

  • Aqueous Phase & pH Control: To ensure the analyte is in its non-ionized, more hydrophobic form, the mobile phase must be acidified.[6][7] A buffer is essential to maintain a stable pH. A phosphate buffer is an excellent choice for its effectiveness in the desired pH range.

    • Decision: A mobile phase containing a low percentage of acetonitrile in a potassium phosphate buffer adjusted to pH 2.5 was selected. This pH is well below the expected pKa of the hydroxyl group, ensuring complete ion suppression and leading to longer, more stable retention times and improved peak symmetry.[13][14]

Detection Parameters

Based on the analyte's structure, a UV detector was selected. The detection wavelength was set to 210 nm to maximize the signal from the C=C chromophore, providing the necessary sensitivity for impurity analysis and quantitative assays.

Workflow for HPLC Method Development

The logical flow from initial screening to final validation is crucial for an efficient and successful outcome.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Polarity, pKa, UV Scan) B Column & Mobile Phase Screening (C18 vs Polar-Modified C18) (ACN vs MeOH, pH 2.5 vs 7.0) A->B Informs choices C Fine-tune % Organic (Target k' 2-10) B->C Select best conditions D Optimize Flow Rate & Temperature (Efficiency vs. Backpressure) C->D E System Suitability Definition (Tailing, Plates, RSD%) D->E Lock parameters F ICH Q2(R1) Validation Protocol (Linearity, Accuracy, Precision, etc.) E->F G Final Method Documentation F->G

Caption: Workflow diagram for systematic HPLC method development.

Final Optimized Method and Protocol

This section provides the detailed protocol for the analysis of propyl 2-hydroxybut-3-enoate.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Polar-Modified C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 10 mM Potassium Phosphate (pH 2.5) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm
Run Time 10 minutes
Step-by-Step Protocol

A. Preparation of Mobile Phase (1 L):

  • Weigh 1.36 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.

  • Adjust the pH to 2.5 using dilute phosphoric acid (H₃PO₄).

  • Filter the buffer solution through a 0.45 µm nylon filter.

  • Prepare the final mobile phase by mixing 850 mL of the filtered buffer with 150 mL of acetonitrile.

  • Degas the final mobile phase by sonication or helium sparging before use.

B. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of propyl 2-hydroxybut-3-enoate reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Mix thoroughly.

C. Preparation of Calibration Standards:

  • Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

D. Sample Preparation:

  • Accurately weigh the sample material expected to contain propyl 2-hydroxybut-3-enoate.

  • Dissolve the sample in the diluent to achieve a final target concentration within the calibration range (e.g., 100 µg/mL).

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

E. System Suitability and Analysis Sequence:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Perform five replicate injections of a mid-range standard (e.g., 100 µg/mL) to establish system suitability.

  • Inject a diluent blank to ensure no carryover or contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared samples.

  • Inject a calibration check standard periodically (e.g., after every 10 sample injections) to monitor system performance.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17]

System Suitability

System suitability testing ensures the chromatographic system is performing adequately. The acceptance criteria must be met before any sample analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 1.51.1
Theoretical Plates (N) ≥ 20008500
%RSD of Peak Area ≤ 2.0% (for n=5)0.4%
%RSD of Retention Time ≤ 1.0% (for n=5)0.1%
Validation Characteristics

The following validation parameters were assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. A placebo sample was injected and showed no interfering peaks at the retention time of the analyte.

  • Linearity: The method demonstrated excellent linearity over the concentration range of 5-250 µg/mL. The correlation coefficient (r²) was > 0.999.[15]

  • Accuracy: Determined by spike recovery at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): The %RSD for six replicate preparations at 100% concentration was ≤ 1.0%.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, and the cumulative %RSD was ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ). The LOD was found to be 0.5 µg/mL and the LOQ was 1.5 µg/mL.

  • Robustness: The method was shown to be robust with respect to small, deliberate variations in method parameters, including mobile phase pH (±0.2 units), column temperature (±2 °C), and mobile phase composition (±2% organic).[15]

ValidationParameters cluster_Core Core Performance cluster_Limits Sensitivity & Reliability center Validated Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Conclusion

This application note presents a highly reliable and robust RP-HPLC method for the quantitative analysis of propyl 2-hydroxybut-3-enoate. By employing a polar-modified C18 stationary phase and carefully controlling the mobile phase pH to suppress analyte ionization, the method overcomes common challenges associated with retaining polar acidic compounds. The procedure has been successfully validated, demonstrating excellent performance in specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • NextSDS. (n.d.). propyl 2-hydroxybut-3-enoate — Chemical Substance Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Rosés, M., et al. (1996). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 68(21), 3949-3957. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • LCGC International. (2026, March 14). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). propyl (2S)-2-hydroxybutanoate. PubChem Compound Database. Retrieved from [Link]

  • Taylor & Francis Online. (2022, October 7). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Separation of Common Organic Acids in Foods and Beverages. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • PubChemLite. (n.d.). Propyl 2-hydroxybut-3-enoate (C7H12O3). Retrieved from [Link]

  • Jones Chromatography. (2001, June). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propyl butanoate, 3-hydroxy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propyl butanoate, 3-hydroxy. NIST Chemistry WebBook. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Propyl 2-Hydroxybut-3-enoate Synthesis

Welcome to the technical support center for the synthesis of propyl 2-hydroxybut-3-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of propyl 2-hydroxybut-3-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: Navigating Synthesis Pathways

The synthesis of propyl 2-hydroxybut-3-enoate, a valuable chiral building block, can be approached through several strategic pathways. The optimal choice depends on available starting materials, required stereochemical purity, and scalability. The two most common and direct routes are:

  • Grignard Reaction: This involves the nucleophilic addition of a vinyl Grignard reagent to propyl glyoxylate. It is a powerful method for C-C bond formation but requires stringent control over reaction conditions.[1][2]

  • Epoxide Ring-Opening: This route utilizes a vinyl epoxide, which undergoes nucleophilic attack by propanol or its corresponding alkoxide. The reaction can be catalyzed by either acids or transition metals, with regioselectivity being a critical parameter to control.[3][4][5]

This guide will focus primarily on troubleshooting these two pathways, as they represent the most frequently employed methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures and provides a logical framework for identifying the root cause and implementing corrective actions.

Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes?

A1: A stalled reaction is a common issue, typically pointing to problems with reagent activity or reaction conditions.

  • For Grignard Synthesis:

    • Inactive Grignard Reagent: The most frequent culprit is the quenching of the highly basic Grignard reagent. This can be caused by moisture in the solvent (THF, diethyl ether), glassware, or starting propyl glyoxylate, or by exposure to atmospheric CO₂ or oxygen. Grignard reagents must be prepared under strictly anhydrous and inert conditions (Nitrogen or Argon).[6]

    • Poor Magnesium Quality: The magnesium turnings used must be fresh and activated. If the surface is oxidized (dull gray), the reaction may fail to initiate. Pre-activation by crushing the magnesium in a dry flask or adding a small crystal of iodine can be effective.

    • Low Temperature: While the reaction is exothermic, initial formation and subsequent reaction may require a specific temperature window. If the temperature is too low, the activation energy barrier may not be overcome.

  • For Epoxide Ring-Opening Synthesis:

    • Catalyst Inactivity: If using a Lewis acid catalyst (e.g., BF₃·Et₂O), it may have been hydrolyzed by moisture.[4] For transition metal catalysts, ensure the correct oxidation state and ligand environment are present.

    • Insufficient Activation: The nucleophile (propanol) is generally weak. Without sufficient catalytic activation of the epoxide ring, the reaction will be exceedingly slow. Using a stronger nucleophile like sodium propoxide (prepared from sodium hydride and propanol) can increase the reaction rate, but may also lead to more side products.

Q2: The reaction worked, but my yield is low and the crude NMR shows a complex mixture of byproducts. How can I improve selectivity?

A2: Low selectivity is often a result of competing side reactions or incorrect regiochemistry.

  • For Grignard Synthesis:

    • Wurtz Coupling: This side reaction, where the Grignard reagent couples with the starting vinyl halide, can be significant.[7] It is often promoted by higher temperatures and localized high concentrations of the halide. The best mitigation strategy is to add the vinyl halide slowly to the magnesium turnings to maintain a low steady-state concentration.

    • Over-addition to Ester: Grignard reagents can react twice with esters to form tertiary alcohols.[2] While propyl glyoxylate is an aldehyde-ester, careful control of stoichiometry (1.0-1.1 equivalents of Grignard reagent) and low temperature (-78 °C) is critical to favor addition to the more electrophilic aldehyde.

  • For Epoxide Ring-Opening Synthesis:

    • Poor Regioselectivity: This is the most significant challenge for this route. Nucleophilic attack can occur at either the C2 (allylic) or C4 (homoallylic) position of the vinyl epoxide. The choice of catalyst is paramount for controlling the outcome.

      • Rhodium catalysts often favor the formation of the desired 1,2-addition product (trans-alkoxy alcohols).[3]

      • Copper catalysts can favor the formation of the 1,4-addition product (homoallylic alcohols).[5]

      • Lewis acids like BF₃·Et₂O can also be used, but may yield mixtures depending on the substrate and conditions.[4]

Problem Potential Cause (Grignard) Solution (Grignard) Potential Cause (Epoxide) Solution (Epoxide)
Low Conversion Inactive Grignard reagent due to moisture.Use anhydrous solvents/glassware; work under inert atmosphere.Inactive or hydrolyzed catalyst.Use fresh, anhydrous catalyst; ensure inert atmosphere if required.
Poor magnesium activation.Activate Mg with iodine or by crushing.Weak nucleophile (propanol).Use a stronger nucleophile (e.g., sodium propoxide) or a more effective catalyst.
Low Yield / Byproducts Wurtz coupling of vinylmagnesium bromide.Slow, controlled addition of vinyl bromide during Grignard formation.Poor regioselectivity (1,2- vs. 1,4-addition).Screen different catalysts (e.g., Rh for 1,2-addition, Cu for 1,4-addition).[3][5]
Over-addition to the ester moiety.Use 1.0-1.1 eq. of Grignard reagent at low temp (-78 °C).Polymerization of the epoxide.Maintain low temperature; use a well-controlled catalyst loading.
Decomposition During acidic workup (hydrolysis/elimination).Quench reaction with cold saturated NH₄Cl solution instead of strong acid.During purification on silica gel.Use neutralized silica gel (pre-treated with triethylamine) or an alternative stationary phase like alumina.[8]

Q3: My product appears to decompose during purification by silica gel chromatography. Why is this happening and what can I do?

A3: The target molecule contains both an ester and a secondary allylic alcohol, a combination that can be sensitive to the acidic nature of standard silica gel.[8] The acidic surface can catalyze dehydration (elimination) of the alcohol to form a conjugated diene or hydrolysis of the ester.

Recommended Solutions:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent and add 1-2% triethylamine by volume. Stir for 15 minutes to neutralize the acidic sites.[8]

  • Use an Alternative Stationary Phase: Basic or neutral alumina can be an effective alternative to silica gel for acid-sensitive compounds.

  • Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system to expedite elution and reduce the time the compound spends on the column.

  • Alternative Purification: If chromatography proves problematic, consider bulb-to-bulb distillation (Kugelrohr) under high vacuum if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route offers the best chance for high yield?

A1: Both the Grignard and epoxide ring-opening routes can provide high yields, but the "best" route depends on your specific laboratory capabilities and challenges.

  • The Grignard route is often more direct but is highly sensitive to technique, especially the need for strictly anhydrous and inert conditions. If you can reliably generate and titrate the Grignard reagent, this path is very effective.

  • The epoxide ring-opening route can be more robust to trace amounts of moisture but hinges entirely on achieving high regioselectivity. It requires careful selection and optimization of the catalyst system, which may involve screening several options.

Q2: What are the most critical parameters to control during the Grignard reaction?

A2: For the Grignard synthesis of propyl 2-hydroxybut-3-enoate, success is dictated by three critical parameters:

  • Anhydrous/Inert Conditions: As discussed, water and oxygen are detrimental. All glassware should be oven- or flame-dried, and solvents must be rigorously dried (e.g., over sodium/benzophenone for THF).[6]

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain a gentle reflux. The subsequent addition to propyl glyoxylate should be performed at low temperature (e.g., -78 °C) to prevent side reactions and ensure selectivity for the aldehyde.

  • Addition Rate: Slow, dropwise addition of reagents (both during Grignard formation and its subsequent reaction) is crucial to control the exotherm and minimize side reactions like Wurtz coupling.

Q3: How do I perform an aqueous workup without decomposing my product?

A3: Avoid using strong acids (like HCl or H₂SO₄) for the workup, as this can easily cause elimination of the allylic alcohol. The recommended procedure is to quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic salt that effectively neutralizes the magnesium alkoxide product and quenches excess Grignard reagent without creating a harsh acidic environment. Following the quench, you can proceed with standard extraction using an organic solvent like ethyl acetate or diethyl ether.[1]

Experimental Protocols & Diagrams

Protocol: Synthesis via Grignard Reaction

This protocol provides a detailed methodology for the synthesis of propyl 2-hydroxybut-3-enoate from propyl glyoxylate and vinylmagnesium bromide.

1. Preparation of Vinylmagnesium Bromide (Grignard Reagent): a. Assemble a three-neck flask, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen. b. Add magnesium turnings (1.2 equivalents) to the flask. c. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. d. In the dropping funnel, add vinyl bromide (1.1 equivalents) dissolved in anhydrous THF. e. Add a few drops of the vinyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), add a single crystal of iodine to initiate it. f. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to stir the gray-black solution for 30-60 minutes at room temperature.

2. Reaction with Propyl Glyoxylate: a. Cool the freshly prepared vinylmagnesium bromide solution to -78 °C using a dry ice/acetone bath. b. Dissolve propyl glyoxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. c. Add the propyl glyoxylate solution dropwise to the cold Grignard reagent solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C. d. After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

3. Workup and Purification: a. Remove the cooling bath and allow the reaction to warm to 0 °C. b. Slowly pour the reaction mixture into a beaker containing cold, saturated aqueous ammonium chloride solution with vigorous stirring. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and concentrate the solvent in vacuo to obtain the crude product. f. Purify the crude oil via flash chromatography using neutralized silica gel (e.g., hexane/ethyl acetate gradient) to yield pure propyl 2-hydroxybut-3-enoate.

Reaction Mechanism & Workflow Diagrams

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product propyl_glyoxylate Propyl Glyoxylate (Electrophile) alkoxide Magnesium Alkoxide Intermediate propyl_glyoxylate->alkoxide 1. Nucleophilic Addition vinyl_grignard Vinylmagnesium Bromide (Nucleophile) vinyl_grignard->alkoxide product Propyl 2-hydroxybut-3-enoate alkoxide->product 2. Aqueous Workup (e.g., NH4Cl) mg_salts Mg(OH)Br alkoxide->mg_salts

Caption: Mechanism of the Grignard synthesis route.

Epoxide_Opening start Vinyl Epoxide + Propanol catalyst Catalyst (e.g., Rh(I) or Lewis Acid) start->catalyst Activation attack_c2 Nucleophilic Attack at C2 catalyst->attack_c2 Favored by Rh(I) attack_c4 Nucleophilic Attack at C4 catalyst->attack_c4 Favored by Cu(I) product_1_2 Desired Product (Propyl 2-hydroxybut-3-enoate) attack_c2->product_1_2 product_1_4 Side Product (Homoallylic Ether) attack_c4->product_1_4

Caption: Regioselectivity in epoxide ring-opening.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reagents 1. Verify Reagent Quality - Anhydrous Solvents? - Active Mg? - Titrated Grignard? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature Control? - Inert Atmosphere? - Correct Stoichiometry? start->check_conditions check_workup 3. Analyze Workup/Purification - Harsh Acid Used? - Standard Silica Gel? start->check_workup optimize_reagents Redry solvents. Activate Mg. Remake/titrate Grignard. check_reagents->optimize_reagents optimize_conditions Adjust temperature. Improve inert setup. Verify stoichiometry. check_conditions->optimize_conditions optimize_purification Use NH4Cl quench. Use neutralized silica/alumina. check_workup->optimize_purification result Improved Yield optimize_reagents->result optimize_conditions->result optimize_purification->result

Caption: A logical troubleshooting workflow for yield optimization.

References

  • Fagnou, K., & Lautens, M. (2000). Rhodium-catalyzed ring opening of vinyl epoxides with alcohols and aromatic amines. Organic Letters, 2(15), 2319-2321. Available from: [Link]

  • Morales-Serna, J. A., et al. (n.d.). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. ResearchGate. Available from: [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available from: [Link]

  • Reddy, B. V. S., et al. (2011). Three-Component Coupling Reactions of Silyl Glyoxylates, Vinyl Grignard Reagent, and Nitroalkenes: An Efficient, Highly Diastereoselective Approach to Nitrocyclopentanols. Organic Letters, 13(19), 5020-5023. Available from: [Link]

  • Lu, X.-Y., et al. (2018). Cu-catalyzed cross-coupling reactions of vinyl epoxide with organoboron compounds: access to homoallylic alcohols. Organic & Biomolecular Chemistry, 17(2), 296-300. Available from: [Link]

  • LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Available from: [Link]

  • Petz, A., et al. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available from: [Link]

  • Organic Syntheses. (n.d.). Note 4 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for Propyl 2-hydroxybut-3-enoate Liquid-Liquid Extraction

Welcome to the technical support center for the liquid-liquid extraction (LLE) of propyl 2-hydroxybut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the liquid-liquid extraction (LLE) of propyl 2-hydroxybut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of optimizing your extraction protocols. As Senior Application Scientists, we aim to blend foundational scientific principles with practical, field-tested insights to ensure your success.

Section 1: Understanding Your Analyte: Propyl 2-hydroxybut-3-enoate

The first step in any successful extraction is to understand the physicochemical properties of the target molecule. Propyl 2-hydroxybut-3-enoate possesses both a hydrophilic hydroxyl (-OH) group and a more lipophilic propyl ester group, giving it an intermediate polarity. This dual nature is the central challenge in selecting an optimal solvent.

PropertyValue / DescriptionSignificance for LLE
Molecular Formula C₇H₁₂O₃[1]Provides the basic composition.
Molecular Weight 144.17 g/mol [1]Not a primary factor in solvent choice, but useful for calculations.
Predicted XlogP 1.2[1]This positive LogP value indicates a preference for the organic phase over the aqueous phase, suggesting that LLE is a viable purification method.[2]
Key Functional Groups Hydroxyl (-OH), Ester (-O-C=O), Alkene (C=C)The polar hydroxyl group allows for hydrogen bonding, while the ester and propyl groups contribute non-polar characteristics. The solvent must effectively solvate this combination.
Thermal Stability Likely heat-sensitiveLike many hydroxy esters, this compound may be prone to degradation at elevated temperatures, making low-boiling point solvents advantageous for easy removal post-extraction.[3]
Section 2: Core Principles of Solvent Selection

The success of a liquid-liquid extraction hinges on the careful selection of the solvent. The goal is to maximize the partitioning of your target compound into the extraction solvent while leaving impurities behind in the original (feed) solution.[4][5]

Frequently Asked Questions: Solvent Characteristics

Q: What is the most critical factor when choosing an extraction solvent?

A: Selectivity and Solubility . The ideal solvent must have a high affinity for propyl 2-hydroxybut-3-enoate (high solubility) while having low solubility for impurities.[6][7] This is governed by the principle of "like dissolves like." Given the intermediate polarity of your analyte (XlogP of 1.2), you should start by screening solvents of intermediate polarity, such as ethyl acetate or dichloromethane.

Q: What role does immiscibility play?

A: It is fundamental. The extraction solvent and the feed solvent (typically an aqueous solution) must be immiscible or only slightly soluble in each other to form two distinct layers upon standing.[5][6] If the solvents are miscible, no phase separation will occur. For instance, ethanol and water are miscible and cannot be used for a standard LLE procedure.

Q: How important is the density difference between the two liquids?

A: A significant density difference between the aqueous and organic phases facilitates a sharp, clear interface and makes the physical separation of the layers easier and more efficient.[6][8] Solvents like dichloromethane (d ≈ 1.33 g/mL) will form the bottom layer, while solvents like diethyl ether (d ≈ 0.71 g/mL) will form the top layer. Knowing which layer is which is critical to avoid accidentally discarding your product.[9]

Q: Why should I consider the solvent's boiling point?

A: The solvent must eventually be removed to isolate your purified compound. A solvent with a low boiling point, such as diethyl ether (34.6°C) or dichloromethane (39.6°C), is easier and less energy-intensive to remove via rotary evaporation.[7] This is especially crucial for heat-sensitive compounds like hydroxy esters, as it minimizes the risk of thermal degradation.[3][7]

Table of Common LLE Solvents
SolventDensity (g/mL)Boiling Point (°C)Polarity (Relative)Miscibility with Water
n-Hexane ~0.6669LowImmiscible
Diethyl Ether ~0.7134.6Low-MediumSlightly Soluble
Ethyl Acetate ~0.9077.1MediumSlightly Soluble
Dichloromethane (DCM) ~1.3339.6MediumImmiscible
Chloroform ~1.4961.2MediumImmiscible
Methyl-tert-butyl ether (MTBE) ~0.7455.2Low-MediumSlightly Soluble
Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section addresses the most common issues encountered during the LLE of propyl 2-hydroxybut-3-enoate.

Q: I'm observing a persistent emulsion between the aqueous and organic layers. What should I do?

A: Emulsion formation is one of the most frequent problems in LLE, often caused by vigorous shaking or the presence of surfactant-like impurities.[2][10][11]

  • Immediate Actions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.[12]

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. This increases the surface area for extraction without the high energy input that creates emulsions.[13]

    • Add Brine: Introduce a saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic molecules and helping to break the emulsion. This technique is known as "salting out."[12][13]

  • Advanced Solutions:

    • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective method.[13]

    • Filtration: Pass the mixture through a pad of celite or glass wool.

    • Change Solvent: Adding a small amount of a different organic solvent can alter the overall polarity and break the emulsion.[13]

    • Supported Liquid Extraction (SLE): For samples that consistently form emulsions, consider using SLE, where the aqueous sample is adsorbed onto a solid support and the organic solvent is passed through it.[13]

Q: My recovery of propyl 2-hydroxybut-3-enoate is consistently low. What are the likely causes?

A: Low recovery points to an issue with the partitioning of your analyte into the organic phase.

  • Check Your Solvent Choice: The chosen solvent may not be optimal for your analyte. If you are using a non-polar solvent like hexane, it may not be effectively solvating the polar hydroxyl group. Try a more polar solvent like ethyl acetate. Conversely, if you are using a very polar solvent, it might be too miscible with the aqueous phase. The key is to match the polarity of the solvent with your analyte.[14]

  • Insufficient Extraction: A single extraction is rarely sufficient. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent. It is more effective to extract three times with 50 mL of solvent than once with 150 mL.[5][15]

  • pH is Not Optimal: While propyl 2-hydroxybut-3-enoate is neutral, the pH of the aqueous phase can influence the solubility of acidic or basic impurities. If these impurities are co-extracted, it can affect your final yield and purity.[15] Ensure the pH is near neutral unless you are intentionally trying to remove acidic or basic impurities.

  • Incomplete Phase Transfer: Ensure you are allowing adequate time for the analyte to partition between the phases. Mix the layers for 1-2 minutes for each extraction.

Q: I'm having trouble seeing the interface between the two layers. What can I do?

A: A poorly defined interface can make separation difficult and lead to cross-contamination of the layers.

  • Improve Lighting: Shine a flashlight through the separatory funnel; this can often illuminate the meniscus.[9]

  • Add a Visual Aid: Gently poke a glass stir rod through the top layer into the interface. The disturbance can make the boundary more visible.

  • Identify the Layers: If you are unsure which layer is which, add a few drops of water. The layer that the drops merge with is the aqueous phase.[9] Always save all layers until you have confirmed the location of your product.[9]

Section 4: Experimental Protocols & Workflows
Protocol 1: Small-Scale Solvent Screening

This protocol allows you to efficiently test several solvents to determine the best candidate for your extraction.

  • Preparation: Prepare a stock solution of your crude propyl 2-hydroxybut-3-enoate in the aqueous feed solution (e.g., water or a buffer) at a known concentration.

  • Aliquoting: In separate, small vials (e.g., 4 mL glass vials), add 1 mL of your stock solution to each.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Vial 1: Ethyl Acetate, Vial 2: Dichloromethane, Vial 3: MTBE, Vial 4: Hexane).

  • Extraction: Cap the vials tightly and vortex (or shake gently by hand) for 2 minutes to ensure thorough mixing.

  • Phase Separation: Allow the vials to stand until the layers have clearly separated. If emulsions form, note which solvents are problematic.

  • Sampling: Carefully remove a small, known volume (e.g., 0.5 mL) from the top organic layer of each vial. Be careful not to disturb the interface.

  • Analysis: Analyze the organic samples by a suitable method (e.g., GC-MS, HPLC, or NMR with an internal standard) to determine the concentration of propyl 2-hydroxybut-3-enoate in each.

  • Selection: The solvent that yields the highest concentration of your analyte is the most effective extraction solvent.

Visual Workflow: General Liquid-Liquid Extraction

LLE_Workflow start Crude Product in Aqueous Solution sep_funnel Transfer to Separatory Funnel start->sep_funnel add_solvent Add Immiscible Organic Solvent sep_funnel->add_solvent mix Stopper and Mix (Vent Frequently!) add_solvent->mix separate Allow Layers to Separate mix->separate drain_aq Drain Aqueous Layer (Save It!) separate->drain_aq collect_org Collect Organic Layer (Contains Product) separate->collect_org repeat Repeat Extraction on Aqueous Layer (2-3x) drain_aq->repeat combine Combine Organic Extracts collect_org->combine repeat->sep_funnel Add fresh solvent dry Dry with Anhydrous Sulfate (e.g., Na₂SO₄) combine->dry evaporate Evaporate Solvent (Rotovap) dry->evaporate end Purified Product evaporate->end

Caption: A standard workflow for liquid-liquid extraction.

Visual Troubleshooting: Emulsion Formation

Emulsion_Troubleshooting start Persistent Emulsion Observed q1 Initial Steps | Have you tried waiting and/or gentle swirling? start->q1 a1_yes Yes q1:f1->a1_yes a1_no No q1:f1->a1_no q2 Salting Out | Have you added brine (sat. NaCl)? a1_yes->q2 sol_wait ACTION: Wait 15 min. Swirl gently. a1_no->sol_wait a2_yes Yes q2:f1->a2_yes a2_no No q2:f1->a2_no q3 Physical Methods | Is centrifugation an option? a2_yes->q3 sol_brine ACTION: Add brine. Mix gently. a2_no->sol_brine a3_yes Yes q3:f1->a3_yes a3_no No q3:f1->a3_no sol_centrifuge ACTION: Transfer to tubes and centrifuge. a3_yes->sol_centrifuge sol_reconsider CONSIDER: - Filtering through Celite - Changing solvent - Using Supported Liquid Extraction (SLE) a3_no->sol_reconsider sol_wait->q2 sol_brine->q3

Caption: A decision tree for troubleshooting emulsions.

References
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Koch Modular. (n.d.).
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • Royal Society of Chemistry. (2014, December 16). Chapter 20: Liquid–Liquid Extraction.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • Element Lab Solutions. (n.d.).
  • PubChem. (n.d.). propyl (2S)
  • NextSDS. (n.d.).
  • Tiei. (2025, January 21).
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?.
  • PubChemLite. (n.d.).
  • AZoM. (2018, May 17).
  • BenchChem. (2025, November).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Troubleshooting

Technical Support Center: Minimizing Unwanted Side Reactions in Propyl 2-Hydroxybut-3-enoate Scale-Up

Introduction: Welcome to the technical support center for the synthesis and scale-up of propyl 2-hydroxybut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support center for the synthesis and scale-up of propyl 2-hydroxybut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process and minimize the formation of unwanted side products. By understanding the underlying reaction mechanisms and implementing robust control strategies, you can enhance the purity, yield, and overall efficiency of your synthesis. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of propyl 2-hydroxybut-3-enoate?

A1: During the synthesis of propyl 2-hydroxybut-3-enoate, several side reactions can occur, leading to the formation of impurities that can complicate purification and reduce the overall yield. The primary side reactions include:

  • Polymerization: The vinyl group in both the starting material (vinyl-containing precursor) and the product is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Over-oxidation: If the synthesis involves an oxidation step, over-oxidation of the secondary alcohol to a ketone can occur, yielding propyl 2-oxobut-3-enoate.[1]

  • Dehydration: The tertiary alcohol in the product is prone to dehydration under acidic conditions or at high temperatures, leading to the formation of conjugated diene byproducts.

  • Transesterification: If other alcohols are present in the reaction mixture, or if the reaction is not carried out under anhydrous conditions, transesterification can lead to the formation of different ester byproducts.[1]

  • Incomplete Reaction: Unreacted starting materials, such as the carboxylic acid and propanol, can remain as impurities if the reaction does not go to completion.[2][3][4]

Understanding these potential side reactions is the first step in developing strategies to mitigate their occurrence.

Troubleshooting Guides
Issue 1: Low Yield and/or Significant Polymerization

Symptoms:

  • The isolated yield of propyl 2-hydroxybut-3-enoate is significantly lower than expected.

  • The reaction mixture becomes viscous or solidifies, indicating polymer formation.

  • Analysis of the crude product shows a broad, unresolved baseline in NMR or a complex mixture in GC-MS.

Root Causes and Corrective Actions:

Potential Root Cause Explanation Recommended Corrective Action
High Reaction Temperature Elevated temperatures can promote radical polymerization of the vinyl group.Maintain a lower reaction temperature. The optimal temperature will depend on the specific synthetic route, but it is crucial to find a balance where the desired reaction proceeds at a reasonable rate without significant polymerization.[5]
Presence of Radical Initiators Trace amounts of peroxides (from solvents) or exposure to air (oxygen) can initiate polymerization.Use freshly distilled, inhibitor-free solvents. Degas all solvents and reagents prior to use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Inappropriate Catalyst Certain catalysts, particularly strong acids, can promote side reactions including polymerization and dehydration.Consider using a milder, heterogeneous acid catalyst like Amberlyst-15, which can be easily removed by filtration, preventing further side reactions during workup.[5]
Extended Reaction Time Prolonged reaction times, even at moderate temperatures, can increase the likelihood of polymerization.Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Quench the reaction as soon as it reaches completion to avoid unnecessary exposure to reaction conditions.

Experimental Protocol: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Spot a small amount of the reaction mixture onto a TLC plate at regular intervals (e.g., every 30 minutes).

  • Also spot the starting materials as a reference.

  • Develop the TLC plate and visualize the spots under UV light or by using a suitable staining agent (e.g., potassium permanganate).

  • The reaction is complete when the starting material spot has disappeared or is no longer diminishing in intensity.

Visualization: Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom1 Low Isolated Yield Cause1 High Temperature Symptom1->Cause1 Cause3 Inappropriate Catalyst Symptom1->Cause3 Cause4 Extended Reaction Time Symptom1->Cause4 Symptom2 Viscous/Solidified Mixture Symptom2->Cause1 Cause2 Radical Initiators Symptom2->Cause2 Solution1 Optimize Temperature Cause1->Solution1 Solution2 Inert Atmosphere & Purified Solvents Cause2->Solution2 Solution3 Use Milder Catalyst Cause3->Solution3 Solution4 Monitor Reaction & Quench Promptly Cause4->Solution4

Caption: Logic diagram for troubleshooting low yield.

Issue 2: Presence of Propyl 2-oxobut-3-enoate Impurity

Symptoms:

  • NMR analysis shows a peak corresponding to a ketone.

  • GC-MS analysis indicates the presence of a compound with a mass corresponding to the oxidized product.

Root Causes and Corrective Actions:

Potential Root Cause Explanation Recommended Corrective Action
Over-oxidation If the synthesis involves an oxidation step to form the hydroxyl group, the oxidizing agent may be too strong or used in excess, leading to the oxidation of the secondary alcohol to a ketone.[1]Use a milder and more selective oxidizing agent. Carefully control the stoichiometry of the oxidizing agent and monitor the reaction closely to stop it once the desired product is formed.
Air Oxidation Prolonged exposure to air, especially at elevated temperatures or in the presence of certain metal catalysts, can lead to slow oxidation of the alcohol.Maintain an inert atmosphere (nitrogen or argon) over the reaction mixture, particularly during heating and workup.

Experimental Protocol: Selective Oxidation

For syntheses requiring the oxidation of a precursor to form the hydroxy group, consider using a selective method such as the Swern oxidation or a Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild conditions and high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. By carefully controlling the reaction conditions, the formation of the over-oxidized keto-ester can be minimized.

Issue 3: Formation of Dehydration Byproducts

Symptoms:

  • The presence of unexpected olefinic signals in the NMR spectrum.

  • GC-MS analysis reveals byproducts with a mass corresponding to the loss of water from the desired product.

Root Causes and Corrective Actions:

Potential Root Cause Explanation Recommended Corrective Action
Acidic Conditions Strong acid catalysts or acidic workup conditions can promote the elimination of the tertiary hydroxyl group, leading to the formation of a conjugated diene.Use a non-acidic or milder catalyst for the esterification.[5] If an acidic workup is necessary, perform it at low temperatures and for a minimal amount of time. Neutralize the reaction mixture as soon as possible.
High Temperatures High temperatures, especially during distillation for purification, can cause thermal dehydration.Purify the product using vacuum distillation at the lowest possible temperature.[6] Alternatively, consider non-thermal purification methods such as column chromatography.

Visualization: Minimizing Dehydration

Dehydration_Prevention cluster_causes Causes cluster_solutions Solutions Dehydration Dehydration Byproduct Formation Acid Acidic Conditions Dehydration->Acid Heat High Temperatures Dehydration->Heat MilderCatalyst Use Milder/Non-Acidic Catalyst Acid->MilderCatalyst LowTempWorkup Low Temperature Workup Acid->LowTempWorkup VacuumDistillation Vacuum Distillation Heat->VacuumDistillation Chromatography Column Chromatography Heat->Chromatography

Caption: Strategies to prevent dehydration byproducts.

References
  • Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC. (n.d.).
  • Ozonolysis of allylic alcohol 3 c and side reactions avoided by using... - ResearchGate. (n.d.).
  • Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes - Chemical Review and Letters. (n.d.).
  • Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine - Academia.edu. (n.d.).
  • What are the modifications to improve the purity of ester? - Quora. (2017, August 15).
  • propyl 2-hydroxybut-3-enoate — Chemical Substance Information - NextSDS. (n.d.).
  • Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.).
  • Identifying and minimizing side reactions during esterification of tartaric acid - Benchchem. (n.d.).
  • Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis | The Journal of Organic Chemistry - ACS Publications. (2005, February 25).
  • An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-hydroxy-2-methylbut-3-enoate - Benchchem. (n.d.).
  • Direct Conversion of Propylene Oxide to 3-Hydroxy Butyric Acid Using a Cobalt Carbonyl Ionic Liquid Catalyst - MDPI. (2017, July 30).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Impurities in Pharmaceutical Substances - ijprajournal. (n.d.).
  • Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate | Request PDF - ResearchGate. (2025, August 10).
  • Application Notes and Protocols: 2-Hydroxy-2-methylbut-3-enoic Acid in Organic Synthesis - Benchchem. (n.d.).
  • CN103483167B - A kind of purification process of 3-Hydroxybutanone - Google Patents. (n.d.).
  • Sources and Types of Impurities in Pharmaceutical Substances - Veeprho. (2024, September 11).
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC. (n.d.).
  • US3000918A - Vinyl ester synthesis - Google Patents. (n.d.).
  • Biomimetic synthesis of natural products: Progress, challenges and prospects - EurekAlert! (2025, March 1).
  • CN106365990A - Propyl p-hydroxybenzoate preparation method - Google Patents. (n.d.).
  • Scalable synthesis of enantiomerically pure syn-2,3-dihydroxybutyrate by Sharpless asymmetric dihydroxylation of p-phenylbenzyl crotonate - PubMed. (2011, October 21).
  • Isopropyl 3-hydroxybut-2-enoate | C7H12O3 | CID 54707516 - PubChem. (n.d.).
  • US20160229937A1 - Process for the manufacture of alpha, alpha-branched carboxylic acid vinyl esters - Google Patents. (n.d.).
  • Synthesis of α-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.).
  • De Novo Synthesis of Poly(3-hydroxybutyrate-co-3-hydroxypropionate) from Oil by Engineered Cupriavidus necator - MDPI. (2023, April 6).
  • Production of poly(3-hydroxybutyrate-co-3-hydroxypropionate) with regulated monomeric ratios from crude glycerol by recombinant Cupriavidus necator H16 - PubMed. (2025, December 19).
  • Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate] - ResearchGate. (2025, August 5).
  • A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters - ResearchGate. (2025, August 6).
  • Release and Purification of Poly(3-hydroxybutyrate) P(3HB) via the Combined Use of an Autolytic Strain of Azotobacter vinelandii OP-PhbP3 + and Non-Halogenated Solvents - MDPI. (2025, October 2).
  • Evaluation of 3-hydroxybutyrate as an enzyme-protective agent against heating and oxidative damage and its potential role in stress response of poly(3-hydroxybutyrate) accumulating cells - PubMed. (2016, February 15).
  • Brønsted Acid Ionic Liquid Catalyzed Depolymerization of Poly-(3-hydroxybutyrate) to 3-Hydroxybutyric Acid: Highly Selective an - Åbo Akademi University. (2024, September 16).

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of Propyl 2-hydroxybut-3-enoate

Welcome to the Technical Support Center for the chromatographic purification of Propyl 2-hydroxybut-3-enoate (CAS: 1403229-32-2). This molecule is a highly versatile synthetic scaffold featuring a terminal alkene, an est...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of Propyl 2-hydroxybut-3-enoate (CAS: 1403229-32-2). This molecule is a highly versatile synthetic scaffold featuring a terminal alkene, an ester group, and a secondary alpha-hydroxyl group.

Because it is an allylic alcohol derivative, its purification requires precise control over stationary phase chemistry and solvent polarity. The free hydroxyl group is highly prone to hydrogen bonding with active silanols, while the allylic system is susceptible to acid-catalyzed degradation. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting logic to ensure high-purity isolation.

Standard Purification Protocol: Isocratic to Gradient Elution

To prevent band broadening and degradation, this protocol utilizes a controlled gradient on high-purity silica.

Step-by-Step Methodology
  • Stationary Phase Selection: Pack the column with high-purity, end-capped silica gel with a particle size of 40 to 63 μm (230–400 mesh)[1]. This specific particle size provides the optimal surface-area-to-pressure ratio for resolving structurally similar allylic alcohols without requiring ultra-high pressure[1].

  • Self-Validating Stability Check (2D-TLC): Before loading the bulk sample, perform a 2D-TLC. Spot the crude mixture, develop it in 15% Ethyl Acetate (EtOAc) in Hexane, rotate the plate 90 degrees, and develop again.

    • Causality: If the target spot falls perfectly on the diagonal, the molecule is stable. If off-diagonal spots appear, the compound is degrading on the silica surface, validating the need to switch to neutralized silica or alumina.

  • Sample Loading:

    • Liquid Loading: If the crude is fully soluble in the initial mobile phase (5% EtOAc/Hexane), load it directly onto the column head.

    • Dry Loading: If the sample requires a strong, polar solvent (e.g., dichloromethane) for dissolution, do not liquid-load, as this will cause poor separation and band broadening[2]. Instead, dissolve the sample, add silica gel (1:3 mass ratio), evaporate to a free-flowing powder, and use a dry-loading cartridge[2].

  • Gradient Execution:

    • Run an initial isocratic hold at 5% EtOAc/Hexane for 3 Column Volumes (CV) to elute non-polar aliphatic impurities.

    • Initiate a shallow gradient from 5% to 25% EtOAc over 10 CV. The secondary hydroxyl group dictates retention; expect elution at approximately 15–18% EtOAc.

  • Detection: Monitor fractions using a UV detector at 210 nm (capturing the conjugated ester/alkene system) in tandem with an Evaporative Light Scattering Detector (ELSD) for non-chromophoric byproducts.

Workflow A Crude Mixture: Propyl 2-hydroxybut-3-enoate B Solubility Assessment in 5% EtOAc/Hexane A->B C1 Fully Soluble: Liquid Loading B->C1 Yes C2 Insoluble/Viscous: Dry Loading on Silica B->C2 No D Column Equilibration (40-63 μm Silica) C1->D C2->D E Gradient Elution (5% -> 25% EtOAc) D->E F Fraction Collection & ELSD/UV (210 nm) Detection E->F

Workflow for the flash chromatography purification of Propyl 2-hydroxybut-3-enoate.

Quantitative Data & Chromatographic Parameters

The following table summarizes the optimal chromatographic parameters and expected retention behaviors for this molecule.

ParameterValue / ConditionMechanistic Rationale
Stationary Phase High-purity silica (40-63 μm)Minimizes active silanols; provides optimal surface area for resolution[1].
Mobile Phase A Hexane (100%)Non-polar carrier to control overall elution strength.
Mobile Phase B Ethyl Acetate (100%)Hydrogen-bond acceptor to outcompete silica-OH interactions.
Target Rf (TLC) 0.25 - 0.35Ideal retention factor range for translating TLC data to a flash gradient.
Expected Elution ~15-18% EtOAcBalances the polarity of the ester and the alpha-hydroxyl group.
Loading Capacity < 5% of column massPrevents column overload, which leads to peak fronting and co-elution[3].

Troubleshooting & FAQs

Q: Why does the propyl 2-hydroxybut-3-enoate peak exhibit severe tailing, and how can I fix it? A: Peak tailing for alpha-hydroxy esters is primarily caused by secondary interactions between the free hydroxyl group of the analyte and the acidic residual silanol (Si-OH) sites on the silica gel surface[4]. When the hydroxyl group forms strong hydrogen bonds with these active sites, the desorption kinetics slow down, dragging the peak tail[3]. Solution: Switch to a high-purity, end-capped silica column where residual silanols have been chemically deactivated[4]. If tailing persists, you can modify the mobile phase, but avoid strong bases that could hydrolyze the ester.

Q: I am detecting a secondary, co-eluting peak with a lower molecular mass. Is my compound degrading on the column? A: Yes, this is a known risk. Propyl 2-hydroxybut-3-enoate is an allylic alcohol. Highly active, acidic silica gel can catalyze the dehydration of the alpha-hydroxyl group, leading to the formation of a conjugated diene (e.g., propyl buta-1,3-dienoate)[5]. Solution: To prevent acid-catalyzed dehydration, neutralize the silica column by pre-flushing it with 1% triethylamine (TEA) in hexane, or switch entirely to a neutral alumina stationary phase.

Q: My sample is co-eluting with the starting material (propyl alcohol). How do I improve resolution? A: Propyl alcohol is significantly more polar and should theoretically be retained much longer than the ester. If co-elution occurs, it is almost certainly due to column overload or an injection volume that is too large, which disrupts the initial focusing of the analyte band[3]. Solution: Reduce your injection mass to <5% of the column's total silica weight and ensure the sample solvent is not stronger than the initial mobile phase[3]. Implement a shallower gradient to maximize the resolution between the ester and the free alcohol.

Troubleshooting T1 Issue: Peak Tailing T2 Check Sample Load (Is it >5% column mass?) T1->T2 T3 Reduce Load / Dilute Sample T2->T3 Overloaded T4 Check Silanol Interactions (Si-OH bonding) T2->T4 Normal Load T5 Use End-Capped Silica or Neutral Alumina T4->T5 H-Bonding

Decision tree for troubleshooting peak tailing during alpha-hydroxy ester purification.

References

  • [5] Dehydrative Allylation of Alkenyl sp2 C–H Bonds. Organic Letters - ACS Publications.5

  • [2] Successful flash chromatography. Biotage. 2

  • [1] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 1

  • [4] Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten. Benchchem. 4

  • [3] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reaction Kinetics of Propyl 2-hydroxybut-3-enoate and Ethyl 2-hydroxybut-3-enoate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of organic synthesis and drug development, α-hydroxy-β,γ-unsaturated esters serve as versatile chiral building blocks. Their u...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and drug development, α-hydroxy-β,γ-unsaturated esters serve as versatile chiral building blocks. Their unique structural motif, featuring a hydroxyl group, an ester, and a vinyl group, allows for a multitude of chemical transformations. Among these, propyl 2-hydroxybut-3-enoate and ethyl 2-hydroxybut-3-enoate are of significant interest. While structurally similar, the seemingly minor difference in their ester alkyl chain—a propyl versus an ethyl group—can have a discernible impact on their reaction kinetics. This guide provides a comprehensive comparison of the expected reaction kinetics of these two compounds, grounded in fundamental principles of physical organic chemistry. In the absence of direct comparative experimental studies in the published literature, this guide proposes a robust framework for such an investigation, detailing the experimental design, expected outcomes, and the underlying mechanistic rationale.

Theoretical Framework: Factors Influencing Ester Reaction Kinetics

The reactivity of esters is primarily governed by a combination of electronic and steric effects. In the context of reactions such as hydrolysis, transesterification, or aminolysis, the rate-determining step often involves the nucleophilic attack on the electrophilic carbonyl carbon.

Electronic Effects: The electronic nature of the alcohol and acyl portions of the ester can influence the electrophilicity of the carbonyl carbon. However, for propyl and ethyl 2-hydroxybut-3-enoate, the electronic difference between a propyl and an ethyl group is minimal and is not expected to be a major contributor to any significant difference in reaction rates.

Steric Effects: Steric hindrance around the reaction center can significantly impact the rate of reaction.[1][2][3][4] A bulkier alkyl group in the ester can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction. This is a key factor to consider when comparing the propyl and ethyl esters. The additional methylene group in the propyl chain increases its steric bulk compared to the ethyl group.

Proposed Experimental Investigation: A Comparative Kinetic Analysis

To empirically determine the kinetic differences between propyl and ethyl 2-hydroxybut-3-enoate, a series of kinetic experiments can be designed. A common and well-established method for studying ester kinetics is through hydrolysis under controlled conditions, monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.[5]

Experimental Workflow

The following diagram outlines a generalized workflow for the comparative kinetic study of the hydrolysis of propyl and ethyl 2-hydroxybut-3-enoate.

G cluster_prep Preparation cluster_reaction Kinetic Runs cluster_analysis Analysis cluster_conclusion Conclusion P1 Synthesize and purify propyl 2-hydroxybut-3-enoate and ethyl 2-hydroxybut-3-enoate P2 Prepare standardized solutions of esters and catalyst (e.g., HCl or NaOH) P1->P2 R1 Set up parallel reactions in a thermostatically controlled water bath P2->R1 R2 Initiate reactions by adding catalyst to ester solutions R1->R2 R3 Withdraw aliquots at predetermined time intervals R2->R3 R4 Quench the reaction in each aliquot R3->R4 A1 Analyze aliquots using GC or HPLC to determine the concentration of reactant and product R4->A1 A2 Plot concentration vs. time data A1->A2 A3 Determine the rate constant (k) for each reaction A2->A3 C1 Compare the rate constants for propyl and ethyl esters A3->C1 C2 Calculate activation parameters (Ea, A) from temperature- dependent studies A3->C2 C3 Elucidate the effect of the alkyl chain on reaction kinetics C1->C3 C2->C3

Sources

Validation

Comparing Lewis acid catalysts for propyl 2-hydroxybut-3-enoate production

An in-depth technical analysis for researchers and chemical engineers on the synthesis of propyl 2-hydroxybut-3-enoate (propyl vinyl glycolate, PVG) via Lewis acid catalysis. Executive Summary Propyl 2-hydroxybut-3-enoat...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and chemical engineers on the synthesis of propyl 2-hydroxybut-3-enoate (propyl vinyl glycolate, PVG) via Lewis acid catalysis.

Executive Summary

Propyl 2-hydroxybut-3-enoate is a highly functionalized α-hydroxy ester featuring both a terminal alkene and a hydroxyl group. Analogous to its widely studied methyl counterpart (methyl vinyl glycolate)[1], it serves as a highly versatile bio-based building block for cross-linkable polyesters, pharmaceuticals, and fine chemicals. The most sustainable and scalable synthetic route involves the catalytic upgrading of renewable carbohydrates (e.g., glucose, erythrose, or glycolaldehyde) using Lewis acidic zeolites in 1-propanol[2].

This guide objectively compares the performance of various Lewis acid catalysts in driving the complex retro-aldol fragmentation and esterification cascade required to produce this C4-monomer, providing actionable, self-validating experimental protocols for application scientists.

Mechanistic Causality: The Role of Lewis Acidity

The conversion of a carbohydrate feedstock into propyl 2-hydroxybut-3-enoate is not a single-step transformation; it is a highly orchestrated cascade comprising isomerization, retro-aldol C–C bond cleavage, dehydration, and esterification[3].

Why are specific Lewis acids required?

  • Polarization and Cleavage: Isolated Lewis acid sites (such as Sn(IV) incorporated into a zeolite framework) coordinate with the oxygen atoms of the sugar's carbonyl and hydroxyl groups. This coordination lowers the activation energy required for retro-aldol fragmentation.

  • Suppression of Brønsted Side-Reactions: Pure Lewis acids prevent the premature dehydration of sugars into humins or furfurals—a common failure point when using Brønsted acids.

  • Solvent as a Reactant: The reaction is conducted in 1-propanol. The Lewis acid not only drives the carbon backbone rearrangement but also catalyzes the final esterification step with the propanol solvent, dictating the formation of the propyl ester rather than a methyl or ethyl derivative[4].

Pathway A Carbohydrate Feedstock (e.g., Erythrose/Glucose) B Lewis Acid Coordination (Sn(IV) Active Sites) A->B C Retro-Aldol Cleavage (C-C Bond Scission) B->C Isomerization D C4 Intermediates (Vinyl Glyoxal) C->D Shape Selectivity E Esterification in 1-Propanol D->E F Propyl 2-hydroxybut-3-enoate (PVG) E->F Dehydration

Figure 1: Mechanistic cascade for the synthesis of propyl 2-hydroxybut-3-enoate via Lewis acid catalysis.

Benchmarking Lewis Acid Catalysts: A Comparative Analysis

The physical and chemical environment of the Lewis acid dictates the product distribution. When comparing catalysts for the production of propyl 2-hydroxybut-3-enoate, the topology of the zeolite (pore size and hydrophobicity) is just as critical as the metal center.

  • Sn-Beta (BEA Topology): The industry benchmark. The hydrophobic pores of the BEA framework exclude water, preventing the rehydration of intermediates. Its pore dimensions (~0.6–0.7 nm) exert strict shape selectivity, guiding C4 intermediates toward the vinyl glycolate structure while suppressing the formation of bulky humins[2].

  • Sn-USY (FAU Topology): Features larger pores (supercages ~1.3 nm). While highly active for converting bulky hemicellulose mixtures, the lack of tight spatial confinement often shifts the equilibrium toward C3 products (propyl lactate) rather than the C4 propyl 2-hydroxybut-3-enoate[3].

  • Ti-Beta: Titanium acts as a weaker Lewis acid compared to tin. While it can perform the initial isomerization, it struggles to efficiently drive the retro-aldol cleavage, resulting in high amounts of unconverted epimers and lower overall yields.

  • Homogeneous SnCl₄: While kinetically fast, homogeneous tin salts fail to drive the cascade to completion. Instead, the reaction is prematurely trapped by the solvent, forming stable dipropyl acetals (e.g., glycolaldehyde dipropyl acetal) rather than the desired ester[4]. Furthermore, homogeneous catalysts cannot be recovered, making them unviable for scale-up.

Table 1: Quantitative Comparison of Lewis Acid Catalysts for PVG Synthesis

CatalystTopology / StateLewis AcidityPVG SelectivityRecyclabilityPrimary Byproducts
Sn-Beta BEA (Heterogeneous)Very HighExcellentHigh (>5 cycles)Propyl lactate, humins
Sn-USY FAU (Heterogeneous)HighModerateHighPropyl lactate (favored)
Ti-Beta BEA (Heterogeneous)ModerateLowHighUnconverted epimers
SnCl₄ HomogeneousVery HighPoorNoneDipropyl acetals

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol utilizes a self-validating system. By incorporating an internal standard prior to the reaction, researchers can continuously monitor mass balance closure, distinguishing between true catalytic conversion and substrate degradation (humin formation).

Materials Required
  • Catalyst: Sn-Beta zeolite (Si/Sn ratio ≈ 100), prepared via solid-state incorporation (SSI).

  • Substrate: Erythrose or Glucose (99% purity).

  • Solvent/Reactant: 1-Propanol (Anhydrous, 99.9%).

  • Internal Standard: Biphenyl (inert under reaction conditions).

Step-by-Step Methodology
  • Catalyst Activation (Critical Step):

    • Action: Calcine the Sn-Beta catalyst at 550 °C in static air for 6 hours prior to use.

    • Causality: Zeolites readily adsorb atmospheric moisture. Water molecules coordinate to the Sn(IV) centers, converting them from open, active Lewis acid sites to closed, inactive states. Calcination ensures maximum Lewis acidity.

  • Reaction Setup:

    • Action: In a 50 mL high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add 0.150 g of the carbohydrate substrate, 0.050 g of activated Sn-Beta, 15 mL of anhydrous 1-propanol, and 0.020 g of biphenyl (internal standard).

    • Causality: Biphenyl is chosen because it does not react with Lewis acids or alcohols, ensuring a stable baseline for gas chromatography (GC) quantification.

  • High-Pressure Conversion:

    • Action: Seal the autoclave, purge with N₂ gas three times to remove oxygen, and pressurize to 5 bar N₂. Heat the reactor to 160 °C under constant stirring (800 rpm) for 20 hours.

    • Causality: The N₂ purge prevents the oxidative degradation of the substrate. The 160 °C temperature provides the necessary thermal energy to overcome the activation barrier of the retro-aldol cleavage.

  • Quenching and Isolation:

    • Action: Rapidly cool the autoclave in an ice-water bath to quench the reaction. Filter the mixture through a 0.22 μm PTFE syringe filter to separate the solid Sn-Beta catalyst.

  • Self-Validating Analysis:

    • Action: Analyze the filtrate using GC-FID (for quantification against the biphenyl standard) and GC-MS (for mass structural confirmation of propyl 2-hydroxybut-3-enoate).

    • Validation Check: Calculate the total carbon mass balance. If the combined yield of PVG, propyl lactate, and unreacted substrate falls below 85%, it indicates that the catalyst pores are likely blocked by humins, signaling the need for catalyst regeneration (calcination at 550 °C).

Workflow Prep Catalyst Activation (Sn-Beta, 550°C) React Autoclave Reaction (160°C, 1-Propanol) Prep->React Add Substrate & Internal Std Quench Quenching & Filtration React->Quench 20 Hours Anal GC-FID/MS Quantification Quench->Anal Isolate PVG

Figure 2: Self-validating experimental workflow for high-pressure catalytic conversion and analysis.

References

  • Catalytic Performances of Sn-Beta Catalysts Prepared from Different Heteroatom-Containing Beta Zeolites for the Retro-Aldol Fragmentation of Glucose Semantic Scholar / MDPI URL:[Link]

  • Production of Methyl Lactate with Sn-USY and Sn-β: Insights into Real Hemicellulose Valorization ACS Sustainable Chemistry & Engineering URL:[Link]

  • Methyl Vinyl Glycolate as a Diverse Platform Molecule ResearchGate / Green Chemistry URL:[Link]

  • Toward Functional Polyester Building Blocks from Renewable Glycolaldehyde with Sn Cascade Catalysis ACS Catalysis URL:[Link]

Sources

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